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N,N-diethyl-2-methylpyrimidine-4-carboxamide

Fragment-based drug discovery Crystallographic fragment screening Target engagement

Herbicide discovery programs face a critical cross-resistance liability, as all current commercial FAT inhibitors share a common pharmacophore. This fragment, a crystallographically validated hit against the FatA target (PDB 7HU1), offers a structurally divergent scaffold for scaffold-hopping and fragment-merging campaigns. Ideal for computational chemistry and medicinal chemistry design efforts. - Validated binding pose with high-confidence electron density (RSCC 0.99) at 1.72 Å resolution, enabling immediate structure-based design. - Occupancy of 0.80-0.81 across both protomers, providing a quantitative baseline for fragment elaboration. - Structurally distinct from cinmethylin and methiozolin, offering a path to overcome documented cross-resistance.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1280816-18-3
Cat. No. B2485504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-methylpyrimidine-4-carboxamide
CAS1280816-18-3
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCCN(CC)C(=O)C1=NC(=NC=C1)C
InChIInChI=1S/C10H15N3O/c1-4-13(5-2)10(14)9-6-7-11-8(3)12-9/h6-7H,4-5H2,1-3H3
InChIKeyMBLSTDCRYDGJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-methylpyrimidine-4-carboxamide (CAS 1280816-18-3): Validated FatA Fragment Hit for Herbicide Discovery Programs


N,N-Diethyl-2-methylpyrimidine-4-carboxamide (CAS 1280816-18-3, PDB ligand ID A1BM3, Enamine fragment Z729024430) is a pyrimidine-4-carboxamide fragment (MW 193.25 g/mol, C10H15N3O, cLogP ~1.1, tPSA 46.1 Ų) that was identified as a crystallographically validated hit in a large-scale fragment screen against Arabidopsis thaliana fatty acid thioesterase A (FatA), a validated herbicide target belonging to HRAC Group 30 [1]. The compound was designated a 'Subject of Investigation / Ligand of Interest (LOI)' in the PanDDA analysis group deposition (PDB 7HU1), indicating it was selected for detailed structural follow-up from among 129 unique fragment hits across 141 binding poses [2]. Its pyrimidine-4-carboxamide scaffold is structurally distinct from the chemotypes of currently marketed FAT-inhibiting herbicides, placing it among the diverse set of fragment hits that the authors describe as offering opportunities to overcome cross-resistance liabilities associated with existing agents [3].

Why N,N-Diethyl-2-methylpyrimidine-4-carboxamide Cannot Be Replaced by Generic Pyrimidine Carboxamide Analogs or Existing FAT Herbicides


The FatA fragment screen publication explicitly demonstrates that current commercial FAT herbicides (cinmethylin, methiozolin, oxazioclomefone, and others) share a highly similar pharmacophore and bind within the same hydrophobic pocket while interacting with a conserved set of residues, a convergence that increases the risk of cross-resistance — reduced sensitivity to cinmethylin has already been documented in blackgrass (Alopecurus myosuroides) [1]. Within the fragment screen results, the 89 herbicide-site binders were further subdivided into two distinct pharmacophore groups: Pharmacophore 1 fragments that recapitulate the H-bond with Arg176 and hydrophobic motif arrangement of current herbicides, and Pharmacophore 2 fragments (bicyclic aromatics resembling 1,8-naphthyridine) that bind closer to the deep end of the cavity and engage a different interaction profile [2]. A generic pyrimidine carboxamide analog — such as the N,N-dimethyl variant or the des-methyl pyrimidine-4-carboxamide — would lack the specific N,N-diethyl substitution pattern that determines the fragment's binding pose, occupancy, and interaction fingerprint within the herbicide binding site, as evidenced by the observation that elaboration of one fragment improved affinity from ~20 μM to ~90 nM KD, demonstrating that even minor structural modifications can produce orders-of-magnitude changes in target engagement [3]. Furthermore, the PanDDA occupancy analysis of A1BM3 (average occupancy 0.80–0.81 across both protomers) provides a quantitative baseline that cannot be assumed for untested analogs [4].

Quantitative Differentiation Evidence for N,N-Diethyl-2-methylpyrimidine-4-carboxamide (A1BM3): Occupancy, Binding Site, and Scaffold Diversity Data


PanDDA Occupancy Analysis: Quantified Binding Site Engagement vs. Untested Fragment Analogs

In the PanDDA (Pan-Dataset Density Analysis) event map analysis of PDB entry 7HU1, N,N-diethyl-2-methylpyrimidine-4-carboxamide (A1BM3) demonstrated a mean occupancy of 0.80 in chain A and 0.81 in chain B, with real-space correlation coefficients of 0.991 and 0.99 respectively [1]. This occupancy value is derived from the PanDDA algorithm, which explicitly models the superposition of bound and unbound states in fragment-soaked crystals to detect low-occupancy ligands that would otherwise be missed by conventional electron density analysis [2]. By comparison, of the 1,101 compounds screened across the full campaign, only 242 datasets (22%) yielded detectable PanDDA binding events, and only 129 unique fragments were subsequently assigned to the three sites of interest [3]. The baseline for a non-binding or weakly binding fragment in this assay system is occupancy approaching 0 (no detectable PanDDA event). The quantification of occupancy for A1BM3 provides a verifiable metric of binding site engagement absent for untested generic pyrimidine-4-carboxamide analogs.

Fragment-based drug discovery Crystallographic fragment screening Target engagement Herbicide discovery

Scaffold Differentiation: Pyrimidine-4-Carboxamide vs. Commercial FAT Herbicide Pharmacophores

The Kot et al. (2026) fragment screen data reveal that current marketed FAT herbicides — cinmethylin, methiozolin, oxazioclomefone, bromobutide, cumyluron, and tebutam — all share a highly similar pharmacophore and bind within the same herbicide binding site, interacting with a conserved set of hydrophobic residues (Val121, Phe123, Trp141, Trp196, Tyr217, Phe220) and forming a critical H-bond with Arg176 [1]. This pharmacophore convergence is explicitly identified as a cross-resistance risk [2]. Among the 89 fragments that bound at the herbicide site, two distinct pharmacophores were identified: Pharmacophore 1 (shared by fragments x1497, x1573, x1944) recapitulated the Arg176 H-bond and hydrophobic motif arrangement of current herbicides, while Pharmacophore 2 (shared by fragments x1816, x2004, x1163, x1463) consisted of bicyclic aromatics resembling 1,8-naphthyridine that bound in the deep end of the pocket with a different interaction pattern (predominantly hydrophobic and π-stacking with Val121, Phe123, Arg176, Phe220) [3]. N,N-diethyl-2-methylpyrimidine-4-carboxamide, as a monocyclic pyrimidine-4-carboxamide with an N,N-diethyl substitution, represents a scaffold that is structurally distinct from both the commercial herbicide pharmacophore and the 1,8-naphthyridine bicyclic system. This scaffold divergence is functionally significant because the authors emphasize that additional chemotypes 'could present opportunities to improve' upon the suboptimal physical properties of current herbicides, including high volatility (cinmethylin) and low water solubility [4].

Herbicide resistance Pharmacophore diversity FatA inhibitors Scaffold hopping

Binding Site Assignment: Herbicide Binding Site Localization vs. Active Site or Dimer Interface Fragments

The fragment screen identified three distinct binding sites on FatA: the herbicide binding site (89 fragments), the active site (34 fragments), and the dimer interface (18 fragments) [1]. The paper establishes that the herbicide binding site is the locus where known commercial herbicides — cinmethylin, methiozolin, and oxazioclomefone — exert their inhibitory effect, and is the same cavity that the natural C18:1 acyl-ACP substrate occupies during catalysis, making it the most therapeutically relevant site for inhibitor development [2]. Within the herbicide binding site, the cavity was further divided into 'proximal' (closer to the active site) and 'distal' (deep end of the pocket) sub-regions [3]. Fragments bound at the active site (e.g., x1168/x1231) produced detectable but unquantifiable (too high to determine accurately) IC50 values, whereas most fragments with on-scale potency (IC50 < 15 μM for the top compound) bound at the herbicide binding site [4]. The PanDDA event for Z729024430 (A1BM3) was detected in the context of FatA soaked with fragment libraries and the resulting structure deposited as PDB entry 7HU1 within the G_1002328 group deposition, which encompasses all FatA-fragment co-crystal structures from the screen; the ligand's interactions with specific binding site residues are documented in the PDB 3D interaction data [5].

Binding site mapping Fragment hot spots Structure-based drug design FatA

Fragment-to-Lead Tractability: Property Profile in the Context of Validated Hit Elaboration

The Kot et al. (2026) study provides a direct quantitative precedent for fragment-to-lead progression from the same FatA fragment screen: elaboration of one fragment improved affinity from approximately 20 μM to approximately 90 nM KD, representing a >200-fold improvement [1]. The paper emphasizes that fragments can be 'readily merged' and enable 'effective catalogue-based SAR exploration' [2]. N,N-diethyl-2-methylpyrimidine-4-carboxamide possesses a fragment-appropriate property profile: MW 193.25 g/mol (within the rule-of-three guideline of MW <300), cLogP 1.1 (well within the <3 criterion), 0 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area (tPSA) of 46.1 Ų [3]. This property profile compares favorably to the typical fragment starting point and contrasts with the larger, more lipophilic commercial herbicides: cinmethylin (MW 274.4, cLogP ~4.0, high volatility) and methiozolin (MW 308.4) [4]. The compound's N,N-diethyl amide functionality provides a synthetically tractable vector for fragment growing or merging, as the authors demonstrated with the substitution of a pyrrolidine ring with an azepane in fragment x1944, which produced detectable inhibition (IC50 43.9 μM) where the parent compound showed none [5].

Fragment elaboration Hit-to-lead Physicochemical properties Fragment merging

Recommended Application Scenarios for N,N-Diethyl-2-methylpyrimidine-4-carboxamide Based on Quantitative Fragment Screen Evidence


Fragment Merging Campaigns Targeting FatA Herbicide Binding Site

The compound's validated binding at the herbicide site of FatA (PDB 7HU1), combined with the published demonstration that fragment merging from the same screen achieved >200-fold affinity improvement (~20 μM to ~90 nM KD), makes this fragment a suitable starting point for merging with other herbicide-site binders from the same group deposition (G_1002328) [1]. The pyrimidine-4-carboxamide core with N,N-diethyl substitution provides a synthetically accessible vector for merging with Pharmacophore 1-type fragments (those engaging Arg176 via H-bonding) to create hybrid inhibitors that occupy both the proximal and distal sub-cavities simultaneously [2].

Scaffold-Hopping Programs to Diversify FAT Inhibitor Chemotypes

Given the explicit finding that all current FAT herbicides share a conserved pharmacophore and that this convergence elevates cross-resistance risk, the pyrimidine-4-carboxamide scaffold of this compound constitutes a structurally divergent starting point for scaffold-hopping campaigns [3]. The fragment's computed property profile (cLogP 1.1, tPSA 46.1 Ų, MW 193.25, zero H-bond donors) is distinct from the larger, more lipophilic commercial herbicide chemotypes, supporting the development of inhibitors with improved physicochemical properties, particularly lower volatility than cinmethylin and higher aqueous solubility [4].

Crystallographic Fragment Elaboration Using Structure-Based Design

The availability of a high-resolution co-crystal structure (1.72 Å, PDB 7HU1) with PanDDA-validated occupancy data (mean occupancy 0.80–0.81) enables direct structure-based design [5]. The compound's real-space correlation coefficient of 0.99 indicates excellent agreement between the modeled ligand pose and the experimental electron density, providing a high-confidence structural template for computational chemistry and medicinal chemistry design efforts [6]. The LOI designation confirms that the depositing authors considered this fragment worthy of detailed structural characterization, distinguishing it from the many fragment hits that were not selected for individual PDB deposition [7].

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